5-(2,4-Dimethylphenyl)picolinic acid
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Overview
Description
5-(2,4-Dimethylphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO2 . It is a derivative of picolinic acid, where the pyridine ring is substituted with a 2,4-dimethylphenyl group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 5-(2,4-Dimethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Result of Action
The binding of this compound to ZFPs disrupts their function, which can have various molecular and cellular effects depending on the specific roles of the affected ZFPs . For instance, it has been shown to be an anti-viral in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, can act as a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylphenyl)picolinic acid typically involves the reaction of 2,4-dimethylbenzyl chloride with picolinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2,4-Dimethylphenyl)picolinic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for pharmaceutical research. It may be explored for its antimicrobial, antiviral, or anticancer properties, although specific studies are limited .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Comparison with Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc transport and potential therapeutic applications.
2,4-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns, used in various chemical and pharmaceutical applications.
Uniqueness: 5-(2,4-Dimethylphenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 2,4-dimethylphenyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGLKUXHZFHPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680751 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226037-84-8 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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